2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol
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Overview
Description
2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol typically involves the chlorination of 4-(2-hydroxyethyl)pyridin-3-ol. One common method is the reaction of 4-(2-hydroxyethyl)pyridin-3-ol with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the substitution of the hydroxyl group with a chlorine atom, yielding this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 4-(2-hydroxyethyl)pyridin-3-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 2-Chloro-4-(2-oxoethyl)pyridin-3-ol.
Reduction: Formation of 4-(2-hydroxyethyl)pyridin-3-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological target involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(pyridin-2-yl)aniline
- 2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol
- 2-Chloro-3-(pyridin-2-yl)aniline
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and chlorine substituents allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H8ClNO2 |
---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
2-chloro-4-(2-hydroxyethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H8ClNO2/c8-7-6(11)5(2-4-10)1-3-9-7/h1,3,10-11H,2,4H2 |
InChI Key |
WDCFRODBEUPMDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CCO)O)Cl |
Origin of Product |
United States |
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